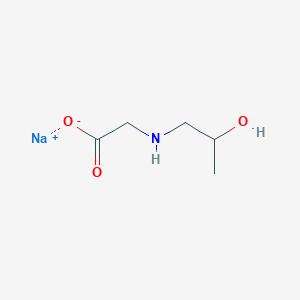
乙酸钠;2-(2-羟丙基氨基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-(2-hydroxypropylamino)acetate is a versatile chemical compound used in various scientific research applications. It is known for its role in pharmaceutical formulations and the synthesis of organic compounds. This compound is characterized by its unique structure, which includes a sodium ion, a hydroxypropyl group, and an aminoacetate moiety.
科学研究应用
Sodium;2-(2-hydroxypropylamino)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-(2-hydroxypropylamino)acetate typically involves the reaction of 2-hydroxypropylamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-hydroxypropylamine attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Sodium;2-(2-hydroxypropylamino)acetate can be scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions: Sodium;2-(2-hydroxypropylamino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminoacetates.
作用机制
The mechanism of action of Sodium;2-(2-hydroxypropylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
相似化合物的比较
Sodium acetate: Used for electrolyte replenishment and as a buffer solution.
Sodium propionate: Employed as a food preservative and in the treatment of fungal infections.
Sodium lactate: Used in intravenous fluids and as a food additive.
Uniqueness: Sodium;2-(2-hydroxypropylamino)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike other sodium salts, it contains a hydroxypropylamino group, making it suitable for specialized applications in research and industry .
属性
IUPAC Name |
sodium;2-(2-hydroxypropylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.Na/c1-4(7)2-6-3-5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXFALJKUWIQT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














